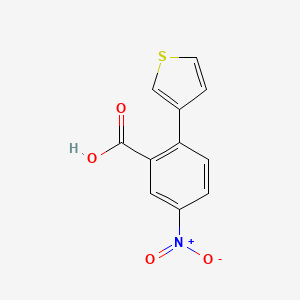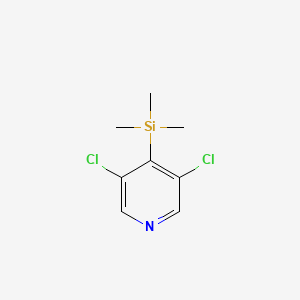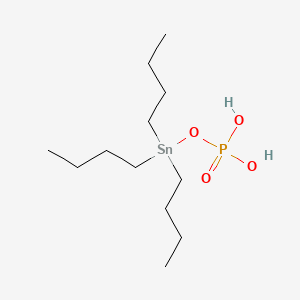
CID 78068815
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78068815 is a chemical compound with unique properties and applications in various fields. This compound has garnered attention due to its potential uses in scientific research, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78068815 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature, which outlines the step-by-step process to obtain the compound. These methods often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that are optimized for efficiency and cost-effectiveness. These methods often include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
CID 78068815 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chromatography.
Scientific Research Applications
CID 78068815 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating specific diseases or conditions.
Industry: Utilized in the production of specialized materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of CID 78068815 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The detailed molecular mechanisms are often studied using biochemical assays, molecular modeling, and other advanced techniques.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78068815 include those with related chemical structures or functional groups. These compounds may share some properties but differ in their specific applications and effects.
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its importance and potential uses. Further research and development may uncover new applications and enhance our understanding of this intriguing compound.
Properties
Molecular Formula |
C21H16F3OSi |
|---|---|
Molecular Weight |
369.4 g/mol |
InChI |
InChI=1S/C21H16F3OSi/c1-16(17-12-14-18(15-13-17)21(22,23)24)25-26(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15H,1H2 |
InChI Key |
GFCQUEDZRMIYQM-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)C(F)(F)F)O[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-Chlorophenyl)-5-phenyl-2H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12640543.png)


![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)





![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)

